molecular formula C17H10ClN3O5 B4564330 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide

Cat. No.: B4564330
M. Wt: 371.7 g/mol
InChI Key: CEPDNTOKAAXKSP-VZUCSPMQSA-N
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Description

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C17H10ClN3O5 and its molecular weight is 371.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0308981 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Polymer synthesis research has utilized similar acrylamides for the development of ordered polyamides through direct polycondensation techniques. These polymers demonstrate inherent viscosities and structure verification through various methods, contributing to advancements in materials science and engineering (Ueda & Sugiyama, 1994). Additionally, UV cross-linkable polymers based on triazine have been synthesized, showing enhanced photocrosslinking rates and thermal stability, which are pivotal for applications in coatings and electronic materials (Suresh et al., 2016).

Chemical Synthesis and Molecular Structure

In the realm of organic synthesis, research has focused on the condensation reactions of related acrylamides leading to the formation of novel compounds with potential applications in medicinal chemistry and materials science. For instance, rearrangement reactions involving cyanoacrylamides have been studied for their ability to produce diverse molecular structures, which are crucial for the development of new pharmaceuticals and organic materials (Yokoyama, Hatanaka, & Sakamoto, 1985).

Anticorrosive Applications

Research into acrylamide derivatives has also explored their efficacy as corrosion inhibitors, particularly for metals in acidic environments. Studies have shown that certain acrylamide derivatives can significantly reduce corrosion in metals like copper, highlighting their potential in industrial applications to prolong the lifespan of metal components and structures (Abu-Rayyan et al., 2022).

Environmental and Safety Considerations

While not directly related to the specific compound , research on the broader category of acrylamides, including their environmental and safety aspects, is critical. Studies have extensively reviewed the chemistry, biochemistry, and safety of acrylamide, providing a foundation for understanding the potential impacts of these compounds on human health and the environment (Friedman, 2003).

Properties

IUPAC Name

(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O5/c18-12-7-16-15(25-9-26-16)6-10(12)5-11(8-19)17(22)20-13-3-1-2-4-14(13)21(23)24/h1-7H,9H2,(H,20,22)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDNTOKAAXKSP-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide
Reactant of Route 3
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide
Reactant of Route 4
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.